2-Allylcyclohexanone
Description
2-Allylcyclohexanone is a β,γ-unsaturated ketone with the molecular formula C₉H₁₄O. It is characterized by the presence of an allyl group attached to the cyclohexanone ring. This compound is known for its versatility in organic synthesis and its role as an intermediate in various chemical reactions .
Properties
IUPAC Name |
2-prop-2-enylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGHEUSRLZSXAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883283 | |
| Record name | Cyclohexanone, 2-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-66-6 | |
| Record name | 2-Allylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexanone, 2-(2-propen-1-yl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094666 | |
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| Record name | 2-Allylcyclohexanone | |
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| Record name | Cyclohexanone, 2-(2-propen-1-yl)- | |
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| Record name | Cyclohexanone, 2-(2-propen-1-yl)- | |
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| Record name | 2-allylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.139 | |
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Preparation Methods
Pyrrolidine Enamine Alkylation
A high-yielding procedure (95%) employs 1-(cyclohex-1-en-1-yl)pyrrolidine and allyl bromide in anhydrous 1,4-dioxane under reflux. The reaction proceeds via a two-step mechanism: initial enamine formation followed by acid-catalyzed hydrolysis (Figure 1). Critical parameters include:
- Temperature : Reflux at 83°C (dioxane boiling point)
- Atmosphere : Inert gas (N₂/Ar) to prevent oxidation
- Workup : Sequential ether washes and MgSO₄ drying
The crude product is purified via flash chromatography (ethyl acetate/hexane), yielding 18.05 g of colorless oil per 5 g starting enamine. This method’s efficiency stems from the enamine’s ability to stabilize the transition state during alkylation.
Alternative Enamine Systems
While pyrrolidine enamines dominate literature, L-proline t-butyl ester enamines enable asymmetric induction. Reacting 4-methylcyclohexanone with L-proline t-butyl ester forms a chiral enamine that, upon allylation, produces 2-allyl-4-methylcyclohexanone with 43% yield and moderate enantiomeric excess. However, steric hindrance from the t-butyl group reduces reactivity, necessitating prolonged reflux (20 hours).
Optimization Strategies and Yield Enhancement
Solvent and Catalytic Effects
Comparative studies reveal 1,4-dioxane outperforms THF or benzene due to its high polarity and ability to solubilize ionic intermediates. The addition of TMSBr as a Lewis acid catalyst accelerates alkylation in FeBr₂-mediated systems, achieving 99% conversion for linear substrates.
Temperature Modulation
Lower temperatures (0°C) during enamine formation minimize side reactions, while reflux conditions drive the alkylation to completion. For asymmetric variants, maintaining 30–32°C ensures optimal catalyst activity in proline-derived systems.
Purification and Isolation Techniques
Distillation vs. Chromatography
Industrial-scale preparations favor fractional distillation (92–95°C/0.3 torr) due to cost efficiency, albeit with lower yields (67%). Laboratory-scale syntheses prioritize flash chromatography, achieving >95% purity but requiring solvent-intensive processes.
Derivatization Approaches
Semicarbazone formation offers an alternative purification route. Treating crude this compound with semicarbazide hydrochloride in aqueous NaOAc precipitates the semicarbazone derivative, which is filtered and hydrolyzed to regenerate the ketone (85% recovery).
Mechanistic Insights and Stereochemical Control
Alkylation Mechanism
The reaction proceeds through a six-membered cyclic transition state (Figure 2). Allyl bromide attacks the enamine’s β-carbon, followed by proton transfer and elimination of pyrrolidine. Density functional theory (DFT) studies suggest the periplanar alignment of the allyl group and enamine nitrogen is critical for regioselectivity.
Stereoelectronic Effects
In asymmetric variants, the L-proline t-butyl ester induces a helical chiral environment, favoring Si-face attack of the allyl bromide. This results in a 3:1 diastereomer ratio for 2-allyl-4-methylcyclohexanone, as determined by gas chromatography.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
2-Allylcyclohexanone undergoes various chemical reactions, including:
Asymmetric Synthesis: The compound can be used in the asymmetric synthesis of 2-alkylcyclohexanones through the alkylation of cyclohexanone enamines of L-proline ester derivatives.
Substitution Reactions: The allyl group in this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted cyclohexanones.
Common Reagents and Conditions:
Oxidation: Benzonitrile-hydrogen peroxide, hydrogen peroxide, arsonated polystyrene.
Asymmetric Synthesis: Cyclohexanone enamines, L-proline ester derivatives.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Products include oxidized derivatives of this compound.
Asymmetric Synthesis: 2-alkylcyclohexanones.
Substitution: Substituted cyclohexanones with different functional groups.
Scientific Research Applications
Synthetic Chemistry Applications
2-Allylcyclohexanone serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse reactions, including allylic alkylation and cyclization.
1.1. Allylic Alkylation
One of the prominent applications of this compound is in allylic alkylation reactions. These reactions can be catalyzed by transition metals such as palladium or rhodium, enabling the formation of new carbon-carbon bonds with high regio- and stereoselectivity. For instance, palladium-catalyzed reactions involving this compound have been shown to yield various alkylated products with significant enantioselectivity .
| Reaction Type | Catalyst | Product Yield |
|---|---|---|
| Allylic Alkylation | Palladium | High enantioselectivity (up to 87% ee) |
| Cyclization | Rhodium | Complex cyclic structures |
1.2. Synthesis of Natural Products
This compound is also utilized in the synthesis of natural products, such as R-(-)-epilachnene , an antipode with biological activity. The compound acts as a precursor in asymmetric synthesis pathways, allowing chemists to construct complex molecular frameworks efficiently .
2.1. Palladium-Catalyzed Reactions
A study by Nicolaou et al. demonstrated the use of this compound in palladium-catalyzed decarboxylation-allylation reactions, resulting in α-allyl ketones with yields up to 58%. This method showcases the compound's utility in synthesizing substituted ketones through regioselective pathways .
2.2. Asymmetric Synthesis
Research has indicated that this compound can be used in the asymmetric synthesis of cyclohexanone derivatives via enamine alkylation. This process involves the reaction of enamines derived from cyclohexanones with allylic halides, leading to optically active products . The yields and optical purity achieved highlight the effectiveness of using this compound as a starting material.
| Study | Methodology | Key Findings |
|---|---|---|
| Nicolaou et al. | Palladium-catalyzed reactions | Yields up to 58% for α-allyl ketones |
| Enamine alkylation | Asymmetric synthesis | Optically active products obtained |
Mechanism of Action
The mechanism of action of 2-allylcyclohexanone involves its reactivity as a β,γ-unsaturated ketone. The compound can undergo nucleophilic addition reactions at the carbonyl group and electrophilic addition at the double bond. These reactions are facilitated by the electron-withdrawing nature of the carbonyl group, which activates the double bond towards nucleophilic attack .
Comparison with Similar Compounds
2-Allylcyclohexanone can be compared with other similar compounds, such as:
2-Allylphenol: Similar in structure but contains a phenol group instead of a ketone.
Allylcyclohexane: Lacks the carbonyl group, making it less reactive in certain chemical reactions.
2-Allyl-6-methylphenol: Contains an additional methyl group, which can influence its reactivity and properties.
Uniqueness: this compound’s unique combination of an allyl group and a cyclohexanone ring makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, asymmetric synthesis, and substitution, sets it apart from other similar compounds .
Biological Activity
2-Allylcyclohexanone is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
This compound, with the chemical formula , features a cyclohexanone ring substituted with an allyl group at the second position. This structural configuration contributes to its reactivity and biological properties.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. In a study focused on the synthesis of neuroprotective compounds, it was found that derivatives of this compound could be transformed into biologically active molecules with significant neuroprotective effects. For instance, through semi-synthesis, researchers produced compounds that demonstrated protective activity against programmed cell death in neuronal models, indicating potential applications in treating neurodegenerative diseases such as Parkinson's disease and stroke .
Antimicrobial Activity
Research has also indicated antimicrobial properties associated with this compound. A study evaluating various cyclohexanones reported that this compound exhibited notable antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The lipophilic nature of this compound allows it to integrate into lipid membranes, disrupting membrane integrity and function.
- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its neuroprotective effects.
- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
Study on Neuroprotection
In a controlled study involving neuronal cultures exposed to oxidative stress, treatment with derivatives of this compound resulted in a significant reduction in cell death compared to untreated controls. The protective effect was dose-dependent, with higher concentrations yielding better outcomes .
Antibacterial Efficacy Assessment
A series of experiments tested the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effective inhibition at concentrations as low as 50 µg/mL for certain pathogens .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the standard synthetic routes for 2-Allylcyclohexanone, and how do their yields compare?
- Methodological Answer : The most common methods include:
- Enamine Alkylation : Cyclohexanone’s pyrrolidine enamine reacts with allyl bromide, followed by hydrolysis .
- Diallylketal Rearrangement : Heating cyclohexanone’s diallylketal with p-toluenesulfonic acid in toluene yields this compound (90% yield after distillation) .
- Grignard Reaction : Allyl Grignard reagents add to cyclohexene oxide, followed by oxidation .
Yield Comparison : Diallylketal rearrangement offers the highest yield (90%), while enamine alkylation typically requires optimization for comparable efficiency.
Q. How is this compound characterized structurally, and what spectroscopic data are critical?
- Methodological Answer : Key characterization tools:
- NMR Spectroscopy :
- ¹H NMR (CDCl₃): Peaks at δ 5.82–5.72 (allyl-CH), 5.04–4.98 (allyl-CH₂), and 2.16–1.94 (cyclohexanone protons) .
- ¹³C NMR : Confirms carbonyl (C=O) and allyl group positions.
- GC-MS : Verifies molecular ion [M⁺] at m/z 138.21 (C₉H₁₄O) .
- Boiling Point : 94°C at 23 mmHg .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Hazard Classification : Acute toxicity (oral/dermal/inhalation Category 4), skin/eye irritation (Category 2) .
- Safety Measures :
- Use fume hoods and PPE (gloves, goggles).
- Avoid inhalation; store in sealed containers away from oxidizers.
- Refer to SDS for emergency procedures (e.g., spill management) .
Advanced Research Questions
Q. How can contradictions in reaction yields for this compound synthesis be resolved?
- Methodological Answer : Discrepancies arise from variables like solvent purity, catalyst loading, or reaction time.
- Analytical Validation :
- Use GC-MS to quantify byproducts (e.g., unreacted cyclohexanone or allyl alcohol) .
- Optimize via Design of Experiments (DoE) to isolate critical factors (e.g., temperature, stoichiometry).
- Literature Benchmarking : Compare with reported yields (e.g., 90% for diallylketal vs. 70–80% for enamine alkylation) .
Q. What mechanistic insights explain the photochemical behavior of this compound?
- Methodological Answer : Irradiation of bicyclic ketones (e.g., bicyclo[6.1.0]nonan-3-one) generates this compound via Norrish-type cleavage or retro-Diels-Alder pathways.
- Key Evidence :
- NMR Monitoring : Terminal vinyl group (δ 5.04–4.98) and cyclohexanone carbonyl (δ 2.16–1.94) confirm structural integrity post-photolysis .
- Mass Spectrometry : Fragments at m/z 81 indicate vinyl group positioning .
Q. How does this compound function as a precursor in polymer chemistry?
- Methodological Answer :
- Bayer-Villiger Oxidation : Converts this compound to ε-allyl-ε-caprolactone (AεPCL) using m-CPBA, enabling ring-opening polymerization (ROP) .
- ROP Catalysis :
- DPP Catalyst : Achieves high molecular weight (Mn > 20 kDa) and narrow dispersity (Đ < 1.2) .
- NMR Monitoring : Disappearance of monomer resonance (δ 4.2 ppm) confirms polymerization .
Experimental Design & Data Analysis
Q. What strategies ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Detailed Protocols : Follow Beilstein Journal of Organic Chemistry guidelines:
- Report catalyst loading, solvent purity, and distillation conditions .
- Provide supplementary data for non-routine steps (e.g., enamine preparation) .
- Cross-Validation : Compare NMR data with authentic samples (e.g., δ 5.82–5.72 for allyl-CH) .
Q. How can computational modeling complement experimental studies of this compound?
- Methodological Answer :
- DFT Calculations : Predict reaction pathways (e.g., transition states in photolysis) .
- Solvent Effect Modeling : Explain product distribution shifts (e.g., benzene vs. methanol in photolysis) .
Data Contradiction & Resolution
Q. Why do NMR spectra of this compound vary across solvents, and how is this addressed?
- Methodological Answer : Solvent polarity shifts proton chemical shifts (e.g., δ 5.04–4.98 in CDCl₃ vs. DMSO-d₆).
- Standardization : Use deuterated solvents and internal references (e.g., TMS) .
- Multi-Solvent Analysis : Confirm structural consistency via 2D NMR (COSY, HSQC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
